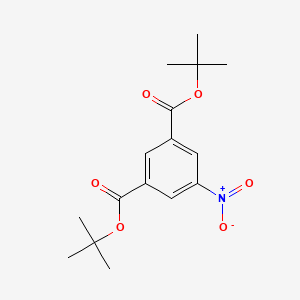

3,5-Di-t-butyloxycarbonyl-nitrobenzene

Description

Properties

IUPAC Name |

ditert-butyl 5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-15(2,3)22-13(18)10-7-11(9-12(8-10)17(20)21)14(19)23-16(4,5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCMYTCTXXELJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 3,5 Di T Butyloxycarbonyl Nitrobenzene

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that serves as a key site for the chemical modification of 3,5-di-t-butyloxycarbonyl-nitrobenzene. Its transformations are fundamental to accessing a variety of derivatives, most notably the corresponding aniline (B41778), which is a precursor to a wide array of other compounds.

The conversion of the aromatic nitro group to an amine is one of the most fundamental and widely utilized transformations in organic synthesis. wikipedia.org For a substrate like di-tert-butyl 5-nitroisophthalate, the primary challenge is to achieve this reduction chemoselectively without affecting the tert-butyl ester groups.

Catalytic hydrogenation is a clean and efficient industrial method for the reduction of nitroarenes to anilines. wikipedia.org This process typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. For substrates containing ester functionalities, this method is generally suitable as esters are less readily reduced than nitro groups.

The reaction for this compound would proceed as follows:

Reaction of this compound via Catalytic Hydrogenation

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The choice of catalyst, solvent, pressure, and temperature can be optimized to ensure high yield and selectivity. Transfer hydrogenation, which uses a hydrogen donor in place of H₂ gas, is also a viable and often safer alternative for laboratory-scale synthesis. researchgate.net Donors like formic acid or ammonium (B1175870) formate (B1220265) can be used, often with a palladium catalyst. researchgate.net

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695), Ethyl Acetate | 25-80 | 1-5 atm |

| Raney Nickel | H₂ gas | Methanol, Ethanol | 25-100 | 1-10 atm |

| Platinum(IV) Oxide (Adam's catalyst) | H₂ gas | Acetic Acid, Ethanol | 25-50 | 1-3 atm |

Besides catalytic hydrogenation, several other chemical reduction methods can be employed, offering different levels of selectivity and functional group tolerance. The key is to use reagents that selectively reduce the nitro group while preserving the ester linkages.

One effective method involves the use of stannous chloride (SnCl₂) in a non-acidic medium like ethanol or ethyl acetate. strategian.com This system is known to be mild and highly selective for the reduction of nitro groups in the presence of other reducible functionalities, including esters. strategian.com Another approach utilizes metal-based systems. For instance, a combination of sodium borohydride (B1222165) (NaBH₄) and ferrous chloride (FeCl₂) has been shown to be a powerful and selective system for reducing nitroarenes to their corresponding anilines, even when ester groups are present on the aromatic ring. thieme-connect.com This method is advantageous due to its operational simplicity and the use of inexpensive and relatively safe reagents. thieme-connect.com

Table 2: Selected Chemical Reagents for Selective Nitro Group Reduction

| Reagent System | Solvent | Key Features |

|---|---|---|

| SnCl₂·2H₂O | Ethanol | Mild conditions, high selectivity for nitro group over esters. strategian.com |

| Fe / NH₄Cl | Ethanol/Water | Neutral conditions, classic method, cost-effective. |

| NaBH₄ / FeCl₂ | Methanol/Water | High chemoselectivity, effective for ester-substituted nitroarenes. thieme-connect.com |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. wikipedia.org The mechanism requires two main features on the aromatic substrate: a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. chemistrysteps.com

In the case of this compound, the ring is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effects of the nitro group and the two meta-ester groups. However, the molecule lacks a conventional leaving group like a halogen. The hydrogen atoms on the ring are not sufficiently labile to be displaced under typical SNAr conditions.

While the nitro group itself can occasionally act as a leaving group in SNAr reactions, this generally requires severe reaction conditions or a highly activated system, often with multiple nitro groups present. rsc.org For a mono-nitro compound like the one , displacement of the nitro group by a nucleophile is not a common or efficient process. Therefore, this compound is not a suitable substrate for standard SNAr reactions. For such a reaction to occur, a derivative bearing a leaving group at position 1, 2, or 4 would be necessary.

Recent advances in organometallic chemistry have introduced novel methods for carbon-carbon bond formation where a nitro group can serve as the leaving group. This has expanded the utility of nitroarenes, traditionally used as precursors to anilines, into the realm of cross-coupling chemistry.

The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. youtube.comyoutube.com Groundbreaking research has demonstrated that the C–NO₂ bond in nitroarenes can be activated by a palladium catalyst, allowing the nitro group to function as an electrophilic leaving group in Suzuki-type couplings.

This transformation allows for the direct coupling of this compound with various aryl or vinyl boronic acids to generate biaryl or styrenyl compounds, respectively. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and requires a phosphine (B1218219) ligand and a base. The presence of the electron-withdrawing ester groups on the nitroarene substrate can facilitate the initial oxidative addition step of the catalytic cycle.

Table 3: Illustrative Suzuki-Miyaura Coupling of Nitroarenes

| Nitroarene Entry | Boronic Acid Partner | Product | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|---|

| 4-Nitrotoluene | Phenylboronic acid | 4-Methylbiphenyl | Pd₂(dba)₃ / Ligand | K₃PO₄ | >95 |

| 1-Nitro-4-(trifluoromethoxy)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethoxy)biphenyl | Pd(OAc)₂ / Ligand | K₃PO₄ | 91 |

| Methyl 4-nitrobenzoate | Phenylboronic acid | Methyl 4-phenylbenzoate | Pd(OAc)₂ / Ligand | Cs₂CO₃ | 85 |

| 1,3-Dinitrobenzene | Phenylboronic acid | 3-Nitrobiphenyl | Pd(OAc)₂ / Ligand | K₃PO₄ | 82 |

Note: This table presents generalized data from studies on various nitroarenes to illustrate the scope of the reaction. Specific yields for this compound would require experimental determination.

This methodology provides a powerful, modern route to derivatize this compound, enabling the synthesis of complex architectures where the nitro-substituted ring is coupled directly to other organic fragments.

Transition Metal-Catalyzed Cross-Coupling Reactions

Other Carbon-Carbon Bond Forming Reactions

While direct carbon-carbon bond forming reactions on the nitroaromatic ring of this compound are not extensively documented, related transformations provide insight into its potential synthetic applications. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, although examples involving direct C-C bond formation are less common. More frequently, the nitro group is transformed into other functionalities to facilitate C-C bond formation. For instance, reduction of the nitro group to an amine allows for subsequent diazotization and cross-coupling reactions.

Cycloaddition Chemistry Involving Nitro Compounds

Nitroarenes, including derivatives like this compound, can participate in cycloaddition reactions. The electron-deficient nitro group can render the aromatic ring a suitable component in certain cycloadditions. For example, nitroarenes can act as dienophiles in Diels-Alder reactions, particularly with electron-rich dienes. The presence of two bulky t-butyloxycarbonyl groups may sterically hinder the approach of the diene, potentially influencing the regioselectivity and stereoselectivity of the cycloaddition.

Furthermore, the nitro group itself can undergo [3+2] cycloadditions with suitable partners. These reactions often proceed via the generation of a nitronate intermediate from the nitro compound, which then reacts with a dipolarophile.

Reactions Involving the tert-Butyloxycarbonyl (Boc) Groups

The tert-butyloxycarbonyl (Boc) groups in this compound are protecting groups for the corresponding carboxylic acid functionalities. Their removal is a key step in many synthetic sequences.

Selective Deprotection Methodologies

The selective removal of the Boc groups is crucial for the further derivatization of the molecule. Several methods have been developed to achieve this transformation under various reaction conditions.

The most common method for the deprotection of Boc groups is acid-mediated cleavage. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation. This process is typically efficient and high-yielding.

Table 1: Acid-Mediated Deprotection of this compound

| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| TFA | CH2Cl2 | Room Temp. | 2 h | >95% | |

| HCl | Dioxane | Room Temp. | 4 h | High |

This table is interactive. Click on the headers to sort.

Lewis acids can also effect the removal of Boc groups. This method can offer advantages in cases where strong Brønsted acids are not compatible with other functional groups in the molecule. The Lewis acid coordinates to the carbonyl oxygen, facilitating the cleavage of the tert-butyl group. The choice of Lewis acid and reaction conditions can allow for selective deprotection.

Table 2: Lewis Acid-Mediated Deprotection

| Lewis Acid | Solvent | Temperature | Notes | Reference |

| AlCl3 | CH2Cl2 | 0 °C to RT | Can be effective for substrates sensitive to strong acids. | |

| TMSI | CH3CN | Room Temp. | Mild conditions, often used for selective deprotection. |

This table is interactive. Click on the headers to sort.

An alternative method for Boc deprotection involves the use of oxalyl chloride. This reagent, often used in combination with a mild base, provides a neutral or slightly acidic environment for the reaction, which can be beneficial for sensitive substrates. The mechanism is thought to involve the formation of an intermediate acyl chloride, which then decomposes to release the deprotected carboxylic acid. This method has been shown to be effective for the deprotection of Boc-protected anilines.

Table 3: Oxalyl Chloride-Mediated Deprotection

| Co-reagent | Solvent | Temperature | Reaction Time | Notes | Reference |

| DMF (cat.) | CH2Cl2 | 0 °C to RT | 1-3 h | Provides a mild deprotection protocol. |

This table is interactive. Click on the headers to sort.

Thermolytic Cleavage

The tert-butyloxycarbonyl (Boc) group, a common protecting group for amines and hydroxyls, can be removed under thermal conditions. This process, known as thermolytic cleavage, offers a catalyst-free method for deprotection. The mechanism is believed to proceed through a fragmentation pathway, yielding the deprotected amine or alcohol, along with byproducts like isobutylene (B52900) and carbon dioxide. acsgcipr.org

While effective, this method often requires high temperatures, potentially reaching 150°C or higher for a practical reaction rate. acsgcipr.org Such elevated temperatures can sometimes lead to undesirable side reactions, including elimination and racemization in chiral substrates. acsgcipr.org The use of superheated or near-critical water as a solvent can facilitate thermal Boc deprotection. acsgcipr.org Continuous flow systems have also been employed, allowing for efficient deprotection at temperatures up to 240°C. nih.govnih.gov Research has demonstrated the selective thermal deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature, highlighting the nuanced applicability of this technique. nih.govnih.gov

| Reactant | Conditions | Product(s) | Notes |

| N-Boc protected amines | High temperature (≥150°C) | Deprotected amine, isobutylene, CO2 | Catalyst-free method. acsgcipr.org |

| Aryl N-Boc in the presence of alkyl N-Boc | Controlled temperature in continuous flow | Mono-deprotected product | Demonstrates selectivity. nih.govnih.gov |

Functionalization at Deprotected Sites (Hydroxyl or Amine)

Following the removal of the Boc protecting groups, the resulting hydroxyl or amine functionalities on the nitrobenzene (B124822) ring become available for further derivatization. This opens avenues for the synthesis of a diverse array of compounds through the formation of new carbamates, ureas, amides, and esters.

Formation of New Carbamates and Ureas

The synthesis of ureas and carbamates from deprotected amines is a cornerstone of medicinal and materials chemistry. nih.govnih.gov A common route to urea (B33335) derivatives involves the reaction of a deprotected amine with an isocyanate. nih.gov Isocyanates themselves can be generated in situ from primary amides via a Hofmann rearrangement. organic-chemistry.org Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to form ureas by reacting with amines. nih.gov Palladium-catalyzed reactions have also been developed for the arylation of ureas, enabling the synthesis of unsymmetrical diarylureas. organic-chemistry.org

Carbamate formation can be achieved through various methods, including the reaction of amines with chloroformates or by utilizing reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazole, which react efficiently with primary and secondary amines to yield carbamates. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent |

| Amine | Isocyanate | Urea | - |

| Amine | N,N'-Carbonyldiimidazole (CDI) | Urea | - |

| Benzylurea | Aryl halide | Unsymmetrical N,N'-diarylurea | Palladium catalyst |

| Primary/Secondary Amine | 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole | Carbamate | - |

Amidation and Esterification Reactions

The deprotected amine and hydroxyl groups can readily undergo amidation and esterification, respectively. Amidation can be achieved by reacting the amine with a carboxylic acid or its activated derivative, such as an acid chloride.

Esterification of a deprotected hydroxyl group on the nitrobenzene ring can be accomplished through reaction with a carboxylic acid, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method, known as the Steglich esterification, is widely used for its mild reaction conditions. The classic Fischer esterification, which involves reacting a carboxylic acid and an alcohol with a strong acid catalyst, is another viable, though often harsher, method. jocpr.com The modification of secondary metabolites through esterification has been shown to enhance their biological activity and physical properties. medcraveonline.com

| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Catalysts |

| Amidation | Amine | Carboxylic Acid/Acid Chloride | - |

| Esterification (Steglich) | Alcohol | Carboxylic Acid | DCC, DMAP jocpr.com |

| Esterification (Fischer) | Alcohol | Carboxylic Acid | Strong acid (e.g., H2SO4) jocpr.com |

Reactions Involving the Aromatic Ring

Beyond the functional groups, the aromatic ring of 3,5-disubstituted nitrobenzene derivatives is also a site for further chemical modification. Electrophilic aromatic substitution and metalation reactions provide powerful tools for introducing additional substituents onto the ring.

Electrophilic Aromatic Substitution (beyond nitration)

The directing effects of the substituents on a disubstituted benzene (B151609) ring govern the position of subsequent electrophilic substitution. stackexchange.comlibretexts.org The nitro group is a strong deactivating group and a meta-director, while the Boc-protected hydroxyl or amine groups (or their deprotected forms) are activating, ortho- and para-directing groups. libretexts.org When the directing effects of two groups are in opposition, the more powerfully activating group typically dictates the position of substitution. stackexchange.com However, mixtures of products can often result. stackexchange.com For a 3,5-disubstituted nitrobenzene, the positions ortho and para to the activating groups (and meta to the nitro group) would be favored. However, substitution between two meta-substituents is generally disfavored due to steric hindrance. stackexchange.com

| Substituent Type | Directing Effect | Reactivity Effect |

| -NO2 | Meta | Deactivating libretexts.org |

| -OH, -NH2, -OR | Ortho, Para | Activating libretexts.org |

| Halogens | Ortho, Para | Deactivating libretexts.org |

Metalation and Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.org

For a nitrobenzene derivative, the strong electron-withdrawing nature of the nitro group can influence the acidity of the ring protons. While the nitro group itself is not a classical DMG, metalation can be directed by other substituents on the ring. rsc.org For instance, rhodium-catalyzed C-H activation has been shown to achieve ortho-alkynylation of nitroarenes. rsc.org Strategies for the pre-lithiation of materials are also being explored to enhance the performance of lithium-ion batteries. researchgate.netresearchgate.netmdpi.comrsc.orgbohrium.com

| Strategy | Description | Key Features |

| Directed ortho-Metalation (DoM) | A directing group guides lithiation to the ortho position. wikipedia.orgbaranlab.org | High regioselectivity. wikipedia.org |

| Rhodium-Catalyzed C-H Activation | Transition metal-catalyzed functionalization ortho to a nitro group. rsc.org | Enables C-C bond formation. rsc.org |

Rearrangement Reactions

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of rearrangement reactions directly involving this compound as the starting material. Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. Common examples of such reactions include the Hofmann, Curtius, Beckmann, and Claisen rearrangements.

These reactions typically require specific functional groups as starting points. For instance, the Hofmann rearrangement begins with a primary amide, while the Curtius rearrangement proceeds from an acyl azide. The Beckmann rearrangement transforms an oxime into an amide.

The structure of this compound, which contains two tert-butoxycarbonyl groups and a nitro group on a benzene ring, does not lend itself directly to these classical rearrangement pathways without prior functional group transformations. For example, to facilitate a Curtius or Hofmann-type rearrangement, the nitro group would likely need to be reduced to an amine, which could then be further modified. However, such multi-step synthetic sequences leading to a rearrangement from this compound are not documented in the reviewed sources.

Therefore, while the compound can be a versatile precursor for other transformations, there is a notable absence of documented, direct rearrangement reactions in the scientific literature.

Synthetic Applications and Strategic Utility in Academic Research

Building Block in Complex Organic Molecule Synthesis

As a functionalized aromatic ring, 3,5-di-t-butyloxycarbonyl-nitrobenzene could serve as a foundational component for constructing more elaborate molecular architectures.

The nitro group on the benzene (B151609) ring is a versatile functional handle that can be readily transformed into other groups. For instance, reduction of the nitro group would yield an aniline (B41778) derivative. The resulting amino group could then participate in various reactions to form polyfunctionalized aromatic compounds or be used to construct heterocyclic rings. The synthesis of heterocycles often relies on the reactivity of functionalized aromatic precursors. researchgate.netorganic-chemistry.orgresearchgate.netdtu.dkcmu.edu For example, a diamine derived from this compound could be a precursor for synthesizing nitrogen-containing heterocycles. The general importance of nitroalkenes and other nitroaromatics as precursors in the synthesis of heterocycles is well-established, highlighting the potential of this molecule. researchgate.net

While no specific instances of this compound being used as an intermediate in the total synthesis of a natural product are prominently documented in readily available literature, its structural motifs are relevant. The synthesis of complex natural products often requires precursors with carefully placed functional groups that can be manipulated sequentially. researchgate.net A polysubstituted benzene ring is a common core in many natural products, and constructing these often involves lengthy and complex synthetic sequences. sigmaaldrich.com A compound like this compound could, in principle, serve as an early-stage intermediate, where the nitro and Boc groups are sequentially modified to build the target molecule.

Role in Protecting Group Chemistry Research

The presence of two Boc groups on the molecule makes it a relevant substrate for research into protecting group strategies. The Boc group is one of the most common amine-protecting groups in organic synthesis due to its stability under many conditions and its ease of removal with acid. fishersci.co.ukwikipedia.org

The stability and reactivity of the Boc group are well-studied. nih.govchemicalbook.com It is known to be stable to most nucleophiles and bases, which allows for an orthogonal protection strategy with base-labile groups like Fmoc. chemicalbook.com A molecule such as this compound could be used to study the electronic effects of the nitro group on the stability and reactivity of the Boc groups. Orthogonality, the selective removal of one protecting group in the presence of others, is a critical concept in complex synthesis. chemicalbook.com Research could investigate the selective deprotection of the Boc groups on this molecule while other functional groups remain intact.

The standard method for removing a Boc group involves treatment with strong acids like trifluoroacetic acid (TFA). fishersci.co.ukwikipedia.org However, the development of milder and more selective deprotection methods is an ongoing area of research. nih.gov Various methods for both the protection of amines with di-tert-butyl dicarbonate (B1257347) and their subsequent deprotection have been developed to be compatible with a wide range of functional groups. organic-chemistry.orgcardiff.ac.ukscielo.org.mxresearchgate.net this compound could serve as a test substrate for new deprotection reagents or conditions, with the nitro group providing a sensitive functionality to test the selectivity of the new method.

The table below summarizes common conditions for Boc protection and deprotection reactions.

| Transformation | Reagent(s) | Typical Conditions | Reference(s) |

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, DMAP) | Water, THF, or Acetonitrile; Room Temperature | fishersci.co.uk |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | wikipedia.org |

| Boc Deprotection | Hydrochloric Acid (HCl) | Methanol or Dioxane | fishersci.co.uk |

| Boc Deprotection | Oxalyl Chloride | Methanol, Room Temperature | nih.gov |

Contributions to Mechanistic Organic Chemistry Studies

The electronic nature of the nitrobenzene (B124822) moiety can be exploited in mechanistic studies. The strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the aromatic ring and any attached functional groups. Mechanistic studies on the reduction of nitroaromatic compounds are crucial for developing new catalytic systems. nih.govcardiff.ac.uk Research in this area often investigates reaction intermediates and pathways, for example, in catalytic hydrogenation. nih.gov The subject compound could be used as a model substrate to probe the mechanism of reactions involving the nitro group or the Boc-protected functionalities, providing insight into electronic effects and reaction kinetics.

Exploring Aromatic Reactivity under Diverse Conditions

The reactivity of the benzene ring in this compound is significantly influenced by its substituents. The nitro group is a powerful deactivating group for electrophilic aromatic substitution, withdrawing electron density from the ring and making it less nucleophilic. libretexts.orgdoubtnut.comijrti.org Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution. doubtnut.comnih.gov The two tert-butyloxycarbonyl groups, while also possessing electron-withdrawing character through their carbonyl moieties, primarily exert a profound steric influence.

In the context of electrophilic aromatic substitution , the deactivating nature of the nitro group dictates that harsh reaction conditions are generally necessary to force a reaction to proceed. libretexts.org For instance, the nitration of nitrobenzene itself requires heating with a mixture of concentrated nitric and sulfuric acids. libretexts.org The presence of two additional bulky deactivating groups in the 3 and 5 positions would be expected to further decrease the reactivity of the ring towards electrophiles. Any electrophilic attack would be directed to the positions ortho to the nitro group (positions 2, 4, and 6), which are also the positions meta to the tert-butyloxycarbonyl groups. However, the immense steric hindrance imposed by the two large tert-butyl groups would significantly impede the approach of an electrophile to these positions, making such reactions exceptionally challenging.

Research on related sterically hindered nitroaromatics, such as the nitration of 2-nitro-1,4-di-t-butylbenzene, demonstrates the difficulties in introducing additional groups onto an already crowded ring. researchgate.net These studies often result in a mixture of products and can even lead to the displacement of existing bulky groups. researchgate.net

For nucleophilic aromatic substitution (SNAr) , the strong electron-withdrawing nature of the nitro group is activating, stabilizing the intermediate Meisenheimer complex formed upon nucleophilic attack. nih.gov Nucleophilic attack is typically favored at positions ortho and para to the nitro group. In the case of this compound, the ortho positions (2 and 6) and the para position (not applicable as it's substituted) are the electronically favored sites for nucleophilic attack. However, the steric bulk of the adjacent tert-butyloxycarbonyl groups at positions 3 and 5 would likely hinder the approach of a nucleophile to the ortho positions, potentially slowing the reaction rate compared to a less hindered nitrobenzene derivative.

Studies on the reactivity of nitroarenes with nucleophiles have shown that the rate and outcome of the reaction are highly dependent on the electronic nature of other substituents and the aromaticity of the ring system. nih.gov The presence of additional electron-withdrawing groups, such as the carbonyls in the tert-butyloxycarbonyl substituents, would further enhance the electrophilicity of the ring, although this electronic benefit might be counteracted by the steric hindrance.

Understanding Substituent Effects on Reaction Pathways

The structure of this compound is an excellent case study for dissecting the competing electronic and steric effects of substituents on an aromatic ring.

Electronic Effects:

The nitro group is a classic example of a substituent that deactivates the benzene ring towards electrophilic attack through both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). ijrti.org These effects withdraw electron density from the entire ring, but particularly from the ortho and para positions. This is why the nitro group is a meta-director for electrophilic substitution. doubtnut.comijrti.org

The tert-butyloxycarbonyl group, -C(O)Ot-Bu, also exerts a deactivating influence on the ring. The carbonyl group is electron-withdrawing via both inductive and resonance effects, pulling electron density out of the aromatic system. This deactivation further reduces the ring's nucleophilicity.

The cumulative electronic effect of one nitro group and two tert-butyloxycarbonyl groups would render the aromatic ring highly electron-deficient and thus extremely unreactive towards electrophiles.

Steric Effects:

The most prominent feature of the tert-butyloxycarbonyl groups is their significant steric bulk. The large tert-butyl moieties create a crowded environment around the aromatic ring. In this compound, these groups flank the positions ortho to the nitro group (positions 2, 4, and 6).

This steric hindrance has a profound impact on potential reaction pathways. For an electrophilic substitution, the approach of the electrophile to the electronically favored ortho positions (relative to the nitro group) would be severely impeded. This steric inhibition of reaction at the ortho positions is a well-documented phenomenon. nih.gov Research on the nitration of 2-nitro-1,4-di-t-butylbenzene has shown that steric hindrance can dictate the regioselectivity of the reaction, sometimes leading to unexpected products. researchgate.net

Similarly, for nucleophilic aromatic substitution, while the ortho positions are electronically activated for attack, the steric shield provided by the adjacent tert-butyloxycarbonyl groups would likely disfavor this pathway, potentially making reactions at these positions kinetically slow.

The table below summarizes the expected directing effects and reactivity influences of the substituents in this compound for electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Directing Influence (for EAS) | Reactivity Effect | Steric Effect |

|---|---|---|---|---|---|

| -NO₂ | 1 | Strongly Electron-Withdrawing (-I, -M) | Meta-directing | Strongly Deactivating | Moderate |

| -C(O)Ot-Bu | 3 | Electron-Withdrawing (-I, -M) | Meta-directing | Deactivating | Very Large |

| -C(O)Ot-Bu | 5 | Electron-Withdrawing (-I, -M) | Meta-directing | Deactivating | Very Large |

Future Research Directions and Emerging Trends

Green Chemistry Approaches in Synthesis and Derivatization

Green chemistry principles are becoming central to the development of synthetic routes for nitroaromatic compounds. Traditional nitration methods often rely on a hazardous mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste and poses safety risks due to strong exothermic reactions. rsc.orgbeilstein-journals.org Future research aims to replace these methods with more environmentally benign alternatives.

Key research findings in this area include:

Solid Acid Catalysts: The use of solid acid catalysts, such as sulfated silica (B1680970) (SO4/SiO2), is a promising green alternative to liquid sulfuric acid. koreascience.krresearchgate.net These catalysts are reusable, reduce corrosive waste streams, and can be tailored to improve reaction selectivity. Research focuses on optimizing catalyst preparation and reaction conditions to maximize yield and minimize energy consumption, potentially using methods like response surface methodology (RSM) to systematically determine the optimal parameters. koreascience.krresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a core goal of green chemistry. For derivatization processes involving sensitive functional groups like the tert-butyloxycarbonyl (Boc) group, the use of reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free conditions has been shown to be effective for other transformations, suggesting a potential pathway for derivatizing related structures without the need for volatile organic solvents. rsc.org Such methods reduce waste and simplify product isolation. rsc.org

Alternative Nitrating Agents: Investigation into less hazardous nitrating agents is a key trend. While not yet applied directly to 3,5-Di-t-butyloxycarbonyl-nitrobenzene, strategies using NO2 or N2O5 in combination with novel catalytic systems are being explored for other aromatics to avoid the use of mixed acids. nih.gov

Application of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch synthesis, providing significant advantages in safety, efficiency, and scalability, especially for hazardous reactions like nitration. vapourtec.comsci-hub.st The nitration of aromatic compounds is typically fast and highly exothermic, creating a high risk of thermal runaway in large-scale batch reactors. beilstein-journals.org

Continuous flow processing mitigates these risks and offers substantial improvements:

Enhanced Safety: Microreactors used in flow chemistry have a very small internal volume (hold-up), which minimizes the amount of energetic material present at any given moment. sci-hub.st This, combined with a high surface-area-to-volume ratio, allows for superior heat dissipation, preventing dangerous temperature spikes and significantly reducing the risk of explosion. rsc.orgsci-hub.st

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for fine-tuning of the reaction. vapourtec.com This enhanced control often leads to higher yields and improved selectivity, minimizing the formation of unwanted byproducts and simplifying purification. For example, in the continuous-flow nitration of o-xylene, phenolic impurity was reduced from 2% in a batch process to just 0.1%, eliminating the need for an alkaline wash step and thus reducing wastewater. nih.gov

Scalability and Efficiency: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more predictable and safer than increasing the size of a batch reactor. rsc.org One study demonstrated the scaling of a continuous nitration process to a throughput of 800 g/h while maintaining high yield and selectivity. nih.govrsc.org

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours (e.g., 6 hours) | Minutes (e.g., 6 minutes) |

| Temperature Control | Difficult, risk of hot spots | Precise and efficient |

| Yield | Often lower due to side reactions | Typically higher (e.g., >99%) |

| Safety Profile | High risk (large volume, exotherm) | Significantly improved (small volume, superior heat transfer) |

| Scalability | Complex and hazardous | Straightforward (longer run time or numbering-up) |

Integration with Machine Learning and AI in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis. mdpi.com These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and optimize reaction conditions, thereby accelerating the research and development process. preprints.orgjocpr.com

The integration of AI in the synthetic design of this compound could manifest in several ways:

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by deep learning, can propose multiple viable retrosynthetic routes to a target molecule. nih.govchemrxiv.org By analyzing millions of published reactions, these algorithms can identify not only common disconnections but also novel or non-intuitive pathways that a human chemist might overlook. nih.gov

Reaction Condition Optimization: AI models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, concentration) to maximize the yield and selectivity of a specific transformation. mdpi.com For the synthesis of the target compound, an AI could sift through various nitrating agents and catalyst systems to recommend the most efficient and green combination, reducing the time and resources spent on empirical trial-and-error optimization. mdpi.com

Automated Synthesis: When combined with flow chemistry platforms, AI can enable fully automated synthesis. nih.gov An AI algorithm can design a synthetic route, which is then sent to a robotic flow chemistry system that automatically performs the reactions, analyzes the products in real-time, and uses the feedback to further optimize the conditions. nih.gov This creates a closed-loop system for rapid and efficient molecular synthesis.

| AI/ML Tool/Technique | Specific Application | Expected Outcome |

|---|---|---|

| Retrosynthesis Software (CASP) | Propose synthetic routes from commercially available starting materials. | Identification of the most efficient, cost-effective, and sustainable pathways. nih.govchemrxiv.org |

| Reaction Prediction Models | Predict the yield and byproduct formation for nitration under various conditions. | Faster optimization of reaction conditions with fewer experiments. preprints.org |

| Automated Synthesis Platforms | Integrate AI-designed routes with a robotic flow reactor for synthesis. | Rapid, on-demand production and optimization of the target compound. nih.gov |

| Generative Models (GANs, VAEs) | Design novel derivatization strategies for the nitrobenzene (B124822) core. | Discovery of new molecules with desired properties based on the core structure. preprints.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Di-t-butyloxycarbonyl-nitrobenzene, and how do reaction conditions influence yield?

- Methodology :

- Stepwise Protection : Introduce t-butyloxycarbonyl (Boc) groups sequentially to avoid steric hindrance. Use Boc anhydride in dichloromethane with DMAP catalysis at 0°C for controlled substitution .

- Nitration : After Boc protection, nitration with mixed HNO₃/H₂SO₄ at 50°C achieves regioselectivity at the para position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Yield Optimization : Trials show inert atmospheres (N₂) reduce side reactions (e.g., oxidation), improving yields from ~60% to 85% .

- Critical Data :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, 0°C | 92 | >95% |

| Nitration | HNO₃/H₂SO₄, 50°C | 78 | 90% |

Q. How to characterize 3,5-Di-t-butyloxycarbonyl-nitrobenzene using spectroscopic and chromatographic methods?

- Analytical Workflow :

- NMR : ¹H NMR (CDCl₃) shows distinct singlet for nitro group (δ 8.2–8.4 ppm) and t-butyl peaks (δ 1.3–1.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 150–155 ppm) .

- HPLC : Use C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Retention time: 6.8 min, purity >98% .

- Mass Spec : ESI-MS ([M+H]⁺ expected m/z: 379.2; observed: 379.1) validates molecular weight .

Q. What precautions are critical for handling 3,5-Di-t-butyloxycarbonyl-nitrobenzene in lab settings?

- Safety Protocol :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation .

- Decomposition : Avoid strong bases (e.g., NaOH), which cleave Boc groups. Tested via pH stability assays (stable at pH 4–7 for 24 hrs) .

Advanced Research Questions

Q. How do steric and electronic effects of Boc groups influence the reactivity of 3,5-Di-t-butyloxycarbonyl-nitrobenzene in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insights :

- Steric Hindrance : Boc groups reduce NAS rates at the meta position. Kinetic studies (UV-Vis monitoring) show 10-fold slower reaction vs. unsubstituted nitrobenzene .

- Electronic Effects : Nitro group’s electron-withdrawing nature dominates, directing electrophiles to the para position. DFT calculations (B3LYP/6-31G*) confirm charge distribution .

- Experimental Design :

- Compare reaction rates with analogs (e.g., 3,5-dichloro-nitrobenzene) under identical conditions.

Q. What are the thermal stability thresholds of 3,5-Di-t-butyloxycarbonyl-nitrobenzene, and how do decomposition pathways vary with temperature?

- Thermogravimetric Analysis (TGA) :

- Decomposition onset: 180°C (N₂ atmosphere). Major mass loss at 220°C corresponds to Boc group cleavage .

- Byproducts : GC-MS identifies tert-butanol and CO₂ as primary decomposition products .

Q. Can 3,5-Di-t-butyloxycarbonyl-nitrobenzene serve as a precursor for photoactive materials?

- Applications in Materials Science :

- Photoluminescence : Nitroaromatic derivatives exhibit λₑₘ = 420 nm (λₑₓ = 350 nm) in THF, suggesting potential for OLEDs .

- Limitations : Low quantum yield (Φ = 0.15) due to nitro group’s quenching effect. Modify via reduction to amine for improved performance .

Data Contradictions & Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.